3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-12-6-5-9-17-18(12)21-20(25-17)22-19(23)15-10-13-7-3-4-8-14(13)11-16(15)24-2/h3-11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQPZSFYYKRZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Naphthalene Derivative Preparation: The naphthalene ring system is functionalized by introducing a methoxy group at the 3-position and a carboxylic acid group at the 2-position.
Amide Bond Formation: The final step involves the coupling of the benzothiazole derivative with the naphthalene carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-hydroxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide.
Reduction: Formation of 3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalen-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer activities due to the presence of the benzothiazole moiety.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways, leading to modulation of biological activities.
Pathways Involved: The compound can inhibit specific enzymes or block receptor sites, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Analogs
Impact of Methoxy vs. Hydroxy Groups
- Hydroxy-substituted analogs (e.g., compound 2a) exhibit stronger antibacterial activity due to hydrogen-bonding interactions with bacterial targets .
- Methoxy-substituted compounds , like the target, may trade reduced antimicrobial potency for improved metabolic stability and lipophilicity, enhancing blood-brain barrier penetration in neurological applications .
Role of Benzothiazole vs. Phenyl Rings
Pharmacokinetic Considerations
- The dimethylaminoethyl substituent in increases polarity, likely improving aqueous solubility but reducing membrane permeability. The target compound, lacking this group, may exhibit better lipophilicity for CNS targeting.
- Molecular weight differences: The target compound (MW ~349.4 g/mol) is smaller than the dimethylaminoethyl analog (MW 426.0 g/mol), suggesting advantages in oral bioavailability .
Biological Activity
3-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, backed by diverse research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a naphthalene core, a methoxy group, and a benzothiazole moiety, which are known to influence its biological interactions.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthalene derivatives, including those similar to this compound. For instance:
- Mechanism of Action : Compounds with similar structures have shown effectiveness against various microbial pathogens. The presence of the naphthalene ring enhances interaction with microbial cell membranes, leading to disruption and cell death .
- Case Studies : A series of novel naphthoquinone derivatives exhibited significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting that modifications in the naphthalene structure can enhance activity .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cancer Cell Lines : Research indicates that derivatives of naphthalene compounds demonstrate cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. For example, certain naphthoquinone derivatives have shown IC50 values in the low micromolar range against these cell lines .
- Mechanisms : The proposed mechanisms involve induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways associated with cancer progression .
3. Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory properties:
- In Vivo Studies : Animal models have shown that certain naphthalene derivatives can significantly reduce inflammation markers in conditions such as arthritis .
Data Table: Summary of Biological Activities
Q & A
Q. 1.1. What synthetic methodologies are recommended for preparing 3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide?
Answer: Synthesis typically involves coupling a naphthalene-2-carboxylic acid derivative with a substituted benzothiazole amine. Key steps include:
- Acylation : Reacting 3-methoxynaphthalene-2-carbonyl chloride with 4-methyl-1,3-benzothiazol-2-amine under anhydrous conditions (e.g., in dry THF or DCM) .
- Catalysis : Use coupling agents like HATU or EDCI to improve yields in carboxamide bond formation .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended .
Q. 1.2. How can the purity and structural integrity of this compound be validated?
Answer:
- HPLC/GC-MS : Quantify purity (>95%) using reverse-phase HPLC with a C18 column and UV detection at 254 nm .
- Spectroscopy : Confirm structure via H/C NMR (e.g., methoxy protons at ~3.8 ppm, benzothiazole aromatic signals at 7.2–8.5 ppm) and FT-IR (amide C=O stretch at ~1650 cm) .
- Elemental Analysis : Match calculated vs. experimental C, H, N values (±0.3%) .
Q. 1.3. What are the primary research applications of this compound in academia?
Answer:
- Pharmacology : Investigate antitumor activity via kinase inhibition assays (e.g., EGFR or Aurora kinases) .
- Material Science : Study its photophysical properties for optoelectronic applications (e.g., fluorescence quantum yield measurements) .
- Chemical Biology : Use as a probe to study benzothiazole-protein interactions via SPR or ITC .
Advanced Research Questions
Q. 2.1. How can conflicting data on biological activity (e.g., IC50_{50}50 variability) be resolved?
Answer:
- Assay Standardization : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., doxorubicin) to validate reproducibility .
- Metabolic Stability : Assess compound degradation in cell media (LC-MS/MS) to rule out false negatives .
Q. 2.2. What computational strategies are effective for predicting binding modes with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with benzothiazole-binding pockets (e.g., ATP-binding sites) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using CoMFA/CoMSIA .
Q. 2.3. How can crystallographic challenges (e.g., poor diffraction) during structural analysis be addressed?
Answer:
- Crystal Optimization : Use vapor diffusion (hanging drop) with PEG 4000 as precipitant .
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals .
- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling .
Methodological Considerations
Q. 3.1. What solvent systems are optimal for stability studies?
Answer:
Q. 3.2. How should researchers handle discrepancies in toxicity data across studies?
Answer:
- In Vitro/In Vivo Bridging : Compare cytotoxicity (MTT assay) in HepG2 cells vs. acute toxicity in zebrafish models .
- Metabolite Profiling : Identify toxic metabolites (e.g., demethylated products) via HR-MS/MS .
- Species-Specific Effects : Test cross-reactivity with human vs. murine cytochrome P450 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
